Subtype Selectivity: LE135 Exhibits ~6-Fold Preference for RARβ Over RARα, Distinct from Pan-Antagonists
In direct binding assays using recombinant human RARs, LE135 demonstrates a binding affinity (Ki) of 220 nM for RARβ versus 1.4 μM for RARα, representing a ~6.4-fold selectivity for the β subtype [1]. This contrasts with the pan-RAR antagonist AGN 193109, which binds all three RAR subtypes (α, β, γ) with nearly equal picomolar affinity (Kd ~2 nM) , and with the RARα-selective antagonist BMS614 (Ki = 2.5 nM for RARα), which shows minimal RARβ engagement .
| Evidence Dimension | Binding affinity (Ki) for RAR subtypes |
|---|---|
| Target Compound Data | RARβ Ki = 220 nM; RARα Ki = 1.4 μM; RARγ: negligible |
| Comparator Or Baseline | AGN 193109: RARα/β/γ Kd ~2-3 nM; BMS614: RARα Ki = 2.5 nM |
| Quantified Difference | LE135 RARβ/RARα selectivity ratio = 6.4; AGN 193109 is non-selective across subtypes |
| Conditions | Recombinant human RAR proteins, radioligand binding assay with [³H]ATRA or 9-cis-RA |
Why This Matters
This partial selectivity allows researchers to attribute functional effects specifically to RARβ blockade, a degree of discrimination unavailable with either pan-antagonists or RARα-selective compounds.
- [1] Eyrolles L, Kagechika H, Kawachi E, et al. Retinobenzoic acids. 6. Retinoid antagonists with heterocyclic ring. J Med Chem. 1994;37(10):1508-1517. View Source
